6-methyl-2H-pyrano[3,2-b]pyridine
Description
6-Methyl-2H-pyrano[3,2-b]pyridine is a bicyclic heterocyclic compound comprising a pyran ring fused to a pyridine ring at the [3,2-b] position, with a methyl substituent at the 6-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
CAS No. |
153782-83-3 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
6-methyl-2H-pyrano[3,2-b]pyridine |
InChI |
InChI=1S/C9H9NO/c1-7-4-5-9-8(10-7)3-2-6-11-9/h2-5H,6H2,1H3 |
InChI Key |
KIQPZKJGCYNVRF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)OCC=C2 |
Canonical SMILES |
CC1=NC2=C(C=C1)OCC=C2 |
Synonyms |
2H-Pyrano[3,2-b]pyridine,6-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of 6-Methyl-2H-pyrano[3,2-b]pyridine and Analogues
Key Observations :
- Substituent Influence: The 6-methyl group in the target compound may sterically hinder interactions compared to polar substituents (e.g., methanol in pyrano[2,3-c]pyridin-6-yl derivatives) .
Key Findings :
- Antitumor Potential: Thieno[3,2-b]pyridines exhibit potent growth inhibition in lung (NCI-H460) and colon (HCT15) cancer cells, with GI50 values as low as 2 µM .
- Pathway Modulation : Furo[3,2-b]pyridine derivatives inhibit Hedgehog signaling, a critical pathway in developmental disorders and cancers .
Physicochemical Properties
- Solubility: The 6-methyl group likely reduces water solubility compared to hydroxylated analogues (e.g., pyrano[2,3-c]pyridin-6-yl methanol) .
- Thermal Stability: Aromatic fused systems (e.g., thieno[3,2-b]pyridine) exhibit higher melting points (>200°C) than partially saturated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
